

Application Notes and Protocols: Lewis Acid-Mediated Allylation with Allyltriphenyltin

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Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

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Introduction

The Lewis acid-mediated allylation of carbonyl compounds is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the construction of homoallylic alcohols. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals due to their versatile functionality. Among the various allylating agents, **allyltriphenyltin** stands out due to its stability, ease of handling compared to more reactive organometallics, and its unique reactivity profile.

This document provides detailed application notes and experimental protocols for the Lewis acid-mediated allylation of various carbonyl substrates with **allyltriphenyltin**. It includes a summary of quantitative data for different Lewis acids and substrates, detailed experimental procedures, and visualizations of the reaction mechanism and workflow.

Reaction Principle

The reaction proceeds via the activation of the carbonyl substrate by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack of the allyl group from **allyltriphenyltin** at the γ -carbon, typically through a six-membered cyclic transition state. The stereochemical outcome of the reaction, particularly with chiral aldehydes, can be influenced by factors such as

the nature of the Lewis acid, the substrate, and the reaction conditions, leading to either chelation-controlled or non-chelation-controlled products.

Mandatory Visualizations

```
// Nodes Carbonyl [label="Carbonyl Compound\n(Aldehyde or Ketone)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; LewisAcid [label="Lewis Acid (LA)", fillcolor="#F1F3F4",  
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shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Allyltin  
[label="Allyltriphenyltin\n(CH2=CHCH2SnPh3)", fillcolor="#F1F3F4", fontcolor="#202124"];  
TransitionState [label="Cyclic Transition State", shape=diamond, fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Intermediate [label="Triorganotin Alkoxide\nIntermediate",  
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup",  
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Allyltin -> TransitionState; ActivatedComplex -> TransitionState [label="Nucleophilic Attack"];  
TransitionState -> Intermediate; Intermediate -> Workup [label="Hydrolysis"]; Workup ->  
Product; } .dot
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Caption: General mechanism of Lewis acid-mediated allylation.

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup  
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substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cooling [label="Cool to specified  
temperature\n(e.g., -78 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddLA [label="Add  
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min", fillcolor="#FFFFFF", fontcolor="#202124"]; AddAllyltin [label="Add Allyltriphenyltin  
solution dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at specified  
temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench  
[label="Quench reaction\n(e.g., with saturated NaHCO3)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Warm to room temperature\n-  
Extract with organic solvent\n- Dry and concentrate", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Purification [label="Purify by column chromatography",
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```
fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Start -> Setup; Setup -> Cooling; Cooling -> AddLA; AddLA -> Stir1; Stir1 -> AddAllyltin; AddAllyltin -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> End; } .dot
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Caption: General experimental workflow for allylation.

```
// Nodes LA_Choice [label="Choice of Lewis Acid", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; BF3 [label="BF3·OEt2\n(Common, effective)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TiCl4 [label="TiCl4\n(Strong, can cause side reactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SnCl4 [label="SnCl4\n(Can lead to transmetalation)", fillcolor="#FBBC05", fontcolor="#202124"]; BulkyAl [label="Bulky Al Lewis Acids\n(e.g., ATPH for chemoselectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reaction Outcome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Yield [label="Yield", fillcolor="#FFFFFF", fontcolor="#202124"]; Diastereoselectivity [label="Diastereoselectivity\nChelation vs. Non-chelation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chemoselectivity [label="Chemoselectivity\n(Aldehyde vs. Ketone)", fillcolor="#FFFFFF", fontcolor="#202124"];
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// Edges LA_Choice -> BF3; LA_Choice -> TiCl4; LA_Choice -> SnCl4; LA_Choice -> BulkyAl; BF3 -> Outcome; TiCl4 -> Outcome; SnCl4 -> Outcome; BulkyAl -> Outcome; Outcome -> Yield; Outcome -> Diastereoselectivity; Outcome -> Chemoselectivity; } .dot
```

Caption: Impact of Lewis acid choice on reaction outcome.

Data Presentation

Table 1: Allylation of Aromatic Aldehydes with Allyltriphenyltin

Entry	Aldehyd e	Lewis Acid (Equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastere omeric Ratio (syn:anti)
1	Benzaldehyde	BF ₃ ·OEt ₂ (1.1)	CH ₂ Cl ₂	-78	2	85	-
2	4-Methoxybenzaldehyde	BF ₃ ·OEt ₂ (1.1)	CH ₂ Cl ₂	-78	3	90	-
3	4-Nitrobenzaldehyde	BF ₃ ·OEt ₂ (1.1)	CH ₂ Cl ₂	-78	1.5	78	-
4	Benzaldehyde	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78	1	92	-
5	2-Naphthaldehyde	BF ₃ ·OEt ₂ (1.1)	CH ₂ Cl ₂	-78	2.5	88	-

Note: Diastereomeric ratio is not applicable for achiral aldehydes.

Table 2: Allylation of Aliphatic Aldehydes with Allyltriphenyltin

Entry	Aldehyd e	Lewis Acid (Equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastere omeric Ratio (syn:anti)
1	Cyclohex anecarbo xaldehyd e	BF ₃ ·OEt ₂ (1.2)	CH ₂ Cl ₂	-78	4	75	-
2	Pivalalde hyde	BF ₃ ·OEt ₂ (1.2)	CH ₂ Cl ₂	-78	5	65	-
3	Heptanal	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78	2	81	-

Table 3: Diastereoselective Allylation of Chiral α -Alkoxy Aldehydes

Entry	Aldehyde	Lewis Acid (Equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (syn:anti)	Control
1	2-Benzylxypropional	$\text{BF}_3\cdot\text{OEt}_2$ (1.1)	CH_2Cl_2	-78	3	82	>95:5	Non-chelation
2	2-Benzylxypropional	$\text{MgBr}_2\cdot\text{OEt}_2$ (1.5)	$\text{CH}_2\text{Cl}_2/\text{Et}_2\text{O}$	-78	4	78	10:90	Chelation
3	2-(tert-Butyldimethylsilyloxy)propional	$\text{BF}_3\cdot\text{OEt}_2$ (1.1)	CH_2Cl_2	-78	2	88	>98:2	Non-chelation

Experimental Protocols

Protocol 1: General Procedure for the $\text{BF}_3\cdot\text{OEt}_2$ -Mediated Allylation of an Aldehyde

Materials:

- Aldehyde (1.0 mmol)
- Allyltriphenyltin** (1.1 mmol, 1.1 equiv)
- Boron trifluoride etherate ($\text{BF}_3\cdot\text{OEt}_2$) (1.1 mmol, 1.1 equiv)
- Anhydrous dichloromethane (CH_2Cl_2) (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the aldehyde (1.0 mmol).
- Dissolve the aldehyde in anhydrous CH_2Cl_2 (5 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add $BF_3 \cdot OEt_2$ (1.1 mmol) dropwise to the stirred solution.
- Stir the mixture at -78 °C for 20 minutes.
- In a separate flask, dissolve **allyltriphenyltin** (1.1 mmol) in anhydrous CH_2Cl_2 (5 mL).
- Add the **allyltriphenyltin** solution dropwise to the reaction mixture over 10 minutes.
- Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous $NaHCO_3$ solution (15 mL) at -78 °C.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Separate the layers and extract the aqueous layer with CH_2Cl_2 (2 x 15 mL).
- Combine the organic layers, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Protocol 2: $TiCl_4$ -Mediated Allylation of a Ketone

Materials:

- Ketone (e.g., Cyclohexanone) (1.0 mmol)
- **Allyltriphenyltin** (1.2 mmol, 1.2 equiv)
- Titanium(IV) chloride ($TiCl_4$) (1.1 mmol, 1.1 equiv, as a 1.0 M solution in CH_2Cl_2)
- Anhydrous dichloromethane (CH_2Cl_2) (10 mL)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 mmol) and anhydrous CH_2Cl_2 (5 mL).
- Cool the solution to -78 °C.
- Slowly add the $TiCl_4$ solution in CH_2Cl_2 (1.1 mL, 1.1 mmol) dropwise. The solution may turn yellow.
- Stir the mixture at -78 °C for 30 minutes.
- Add a solution of **allyltriphenyltin** (1.2 mmol) in anhydrous CH_2Cl_2 (5 mL) dropwise.
- Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
- Quench the reaction at -78 °C with saturated aqueous $NaHCO_3$ solution.
- Warm the mixture to room temperature and filter through a pad of Celite to remove titanium salts.
- Separate the layers of the filtrate and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.

- Purify the residue by column chromatography to yield the tertiary homoallylic alcohol.

Safety and Handling

Allyltriphenyltin and other organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Lewis acids such as $\text{BF}_3\cdot\text{OEt}_2$ and TiCl_4 are corrosive and moisture-sensitive; handle them under an inert atmosphere. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.

Troubleshooting

- Low Yield: Ensure all reagents and solvents are anhydrous, as Lewis acids are highly sensitive to moisture. Check the quality of the **allyltriphenyltin**, as it can degrade over time.
- Side Reactions: With strong Lewis acids like TiCl_4 , side reactions such as polymerization or degradation of sensitive substrates may occur. Consider using a milder Lewis acid or lowering the reaction temperature.
- Difficult Purification: The triphenyltin byproducts can sometimes be challenging to remove completely. Multiple chromatographic purifications or alternative workup procedures (e.g., treatment with KF to precipitate triphenyltin fluoride) may be necessary.

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References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
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